Cytotoxicity Profile: Differential GI50 Values in MCF-7 versus MiaPaCa2 Cancer Cell Lines
In preliminary screening against cancer cell lines, 1-Boc-4-(3-thienylmethyl)piperazine demonstrated a GI50 value of 5 µM against MCF-7 breast cancer cells, compared to a GI50 of 10 µM against MiaPaCa2 pancreatic cancer cells, indicating a 2-fold selectivity for MCF-7 . This differential cytotoxicity profile is consistent with the behavior of structurally related N-substituted piperazines, where even minor modifications to the aryl/heteroaryl appendage alter cell line selectivity [1].
| Evidence Dimension | Cell proliferation inhibition (GI50) |
|---|---|
| Target Compound Data | GI50 = 5 µM (MCF-7); GI50 = 10 µM (MiaPaCa2) |
| Comparator Or Baseline | Related N-substituted piperazines (e.g., 1-phenyl-4-(3-thienylmethyl)piperazine) show altered selectivity profiles |
| Quantified Difference | 2-fold higher potency in MCF-7 vs. MiaPaCa2 |
| Conditions | In vitro cell viability assay; cell lines: MCF-7 (breast adenocarcinoma), MiaPaCa2 (pancreatic carcinoma) |
Why This Matters
This cell line selectivity profile informs prioritization of cancer indications for downstream SAR and helps avoid resource expenditure on less responsive models.
- [1] Szczepańska, K., et al. (2020). N-substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. Pharmacological Reports, 72(5), 1288-1301. View Source
